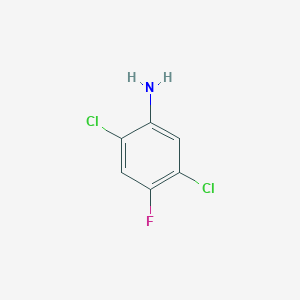

2,5-Dichloro-4-fluoroaniline

Descripción

Significance of Halogenated Anilines in Contemporary Chemical Research

Halogenated anilines are a class of aromatic compounds that feature an amino group (-NH2) and one or more halogen atoms attached to a benzene (B151609) ring. ekb.eg These structures are of significant interest in modern chemical research due to the profound influence of halogen substituents on the molecule's physical, chemical, and biological properties. ekb.egnih.gov The introduction of halogens such as fluorine, chlorine, bromine, or iodine can alter the electronic environment of the aromatic ring, affecting its reactivity and potential for further functionalization. nih.gov This makes halogenated anilines crucial building blocks in the synthesis of a wide array of more complex molecules. nih.gov They are particularly important as intermediates in the production of pharmaceuticals, agrochemicals like herbicides and pesticides, and dyes. ekb.eglookchem.com The specific type, number, and position of the halogen atoms can fine-tune the biological activity and selectivity of the final products. chemimpex.comchemimpex.com While aniline (B41778) itself has some toxicity, the addition of halogens can sometimes increase this, making the study of their environmental impact and biodegradation also an important area of research. ekb.eg

Research Context of 2,5-Dichloro-4-fluoroaniline within Advanced Organic Synthesis

Within the broader class of halogenated anilines, this compound holds a specific and important place in advanced organic synthesis. Its molecular structure, featuring two chlorine atoms and one fluorine atom, provides a unique combination of electronic and steric properties that chemists can exploit. This trifunctionalized aniline derivative serves as a versatile intermediate for creating more complex molecules. myskinrecipes.com The presence of both chlorine and fluorine atoms allows for selective reactions, where one type of halogen might be substituted while the other remains, leading to a high degree of control in the synthesis of targeted compounds. This level of control is highly desirable in the development of new pharmaceuticals and agrochemicals, where precise molecular architectures are often required for optimal activity and reduced side effects. chemimpex.com Researchers utilize this compound in the construction of novel bioactive compounds, exploring its potential in areas such as enzyme inhibition and the development of new therapeutic agents.

Scope and Objectives of the Academic Research Review

This academic research review aims to provide a focused and comprehensive overview of the chemical compound this compound. The primary objective is to detail its known synthesis methods, physicochemical properties, and its established applications as an intermediate in organic synthesis. The review will systematically present data on its molecular structure and spectroscopic characteristics. A key goal is to consolidate the existing scientific knowledge on this specific compound, drawing from various research findings to present a clear picture of its role in contemporary chemical science. The scope is strictly limited to the chemical and synthetic aspects of this compound.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dichloro-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FN/c7-3-2-6(10)4(8)1-5(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVXJOLBILNOHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20950013 | |

| Record name | 2,5-Dichloro-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2729-37-5 | |

| Record name | 2729-37-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dichloro-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Process Optimization

Established Synthetic Pathways for 2,5-Dichloro-4-fluoroaniline

Two primary synthetic strategies have been developed for the production of this compound. The first involves the catalytic reduction of a pre-fluorinated nitroaromatic compound. The second is a direct conversion method where a polychlorinated nitrobenzene (B124822) undergoes simultaneous deoxygenation, reduction, and hydrofluorination.

A prevalent industrial method for synthesizing this compound involves the reduction of a nitroaromatic precursor, specifically 3,5-Dichloro-4-fluoronitrobenzene (B1581561). This pathway centers on the selective reduction of the nitro group to an amine without altering the halogen substituents on the aromatic ring.

The core of this pathway is the catalytic hydrogenation of 3,5-dichloro-4-fluoronitrobenzene. google.com This reaction is typically performed in a high-pressure reactor under controlled temperature and pressure conditions. The starting material, 3,5-dichloro-4-fluoronitrobenzene, is dissolved in a suitable solvent, such as a 95% ethanol (B145695) or isopropanol (B130326) aqueous solution, to create a homogeneous reaction mixture. google.com The mixture is then subjected to hydrogenation in the presence of a catalyst. google.com

The reaction involves both the reduction of the nitro group (-NO₂) to an amino group (-NH₂) and the dechlorination (hydrogenolysis) of the chlorine atom at position 3. Research findings indicate that reaction parameters are critical for achieving high yields and minimizing by-products. google.com

Interactive Data Table: Hydrogenation Conditions for Fluoroaniline (B8554772) Synthesis

| Parameter | Value | Source(s) |

| Starting Material | 3,5-Dichloro-4-fluoronitrobenzene | google.com |

| Solvent | 95% Ethanol or Isopropanol aq. solution | google.com |

| Reaction Pressure | 1.0–4.0 MPa (10-40 bar) | google.com |

| Reaction Temperature | 60–120°C | google.com |

| Reaction Time | 2–5 hours | google.com |

| Example Yield | 65% (for p-fluoroaniline) | google.com |

Palladium-on-carbon (Pd/C) is the most frequently utilized catalyst for the hydrogenation of halogenated nitroaromatics. nih.govwikipedia.org It is a form of palladium supported on activated carbon, which maximizes the catalyst's surface area and activity. wikipedia.org In the synthesis of this compound from its nitro precursor, Pd/C effectively catalyzes the reduction of the nitro group. google.commatthey.com

The catalyst loading is a key variable, with the mass ratio of Pd/C to the nitro compound typically ranging from 1% to 40%. google.com The palladium content on the carbon support is also specified, often at 5% or 10%. google.com While highly effective, the selectivity of Pd/C can be influenced by reaction conditions, as it has the potential to cause dehalogenation. rsc.org However, for this specific synthesis, dechlorination of one of the chlorine atoms is a desired outcome. Studies have shown that the presence of a minor amount of water can significantly reduce reaction induction time and increase the reaction rate in the hydrogenation of halogenated nitrobenzenes using a Pd/C catalyst. rhhz.net The catalyst can often be recovered by filtration and recycled for multiple uses with minimal loss of activity. nih.gov

An alternative synthetic route prepares fluoroanilines through the simultaneous deoxygenation and hydrofluorination of corresponding nitrobenzenes, avoiding the need for a pre-fluorinated starting material. google.com This one-step method can convert a substituted nitrobenzene, such as 2,5-dichloronitrobenzene, directly into this compound. google.com The process is a direct conversion that avoids catalytic hydrogenation and can lead to improved yields with fewer unfluorinated aniline (B41778) by-products. google.com

This reaction is conducted in anhydrous hydrogen fluoride (B91410) (HF), which serves multiple roles in the synthesis. google.comgoogle.com HF acts as the reaction medium, the source of hydrogen for the conversion of the nitro group into an amine, and the source of fluorine for substitution onto the aromatic ring. google.com The fluorine substituent generally adds to the para position relative to the original nitro group when that position is available. google.com

The process requires carefully controlled conditions, with temperatures ranging from 0°C to 230°C and pressures from 15 to 1500 psia. google.comgoogle.com It is crucial to maintain the hydrogen fluoride at least partially in the liquid phase, meaning the reaction temperature should not exceed the critical temperature of HF (230°C). google.comgoogle.com

A critical component of this pathway is the presence of a deoxygenating agent. google.comgoogle.com These agents function as oxygen acceptors, facilitating the reduction of the nitro group by forming oxidation products that are typically easy to separate from the final fluoroaniline product. google.comgoogle.com

A variety of phosphorus- or sulfur-containing compounds are effective for this purpose. The selection of the agent can influence reaction efficiency, and mixtures of agents can also be employed. google.com The molar ratio of the deoxygenating agent to the nitrobenzene starting material is typically at least 0.3:1 to ensure good yields. google.com

Interactive Data Table: Common Deoxygenating Agents

| Agent Class | Specific Examples | Source(s) |

| Elemental Phosphorus | Red Phosphorus, Yellow Phosphorus | google.comgoogle.com |

| Elemental Sulfur | Elemental Sulfur | google.comgoogle.com |

| Phosphorus Trihalides | Phosphorus trifluoride | google.com |

| Sulfur Halides | Sulfur halides with sulfur valence < 6 | google.comgoogle.com |

| Aryl Phosphines | Triphenylphosphine | google.comgoogle.com |

| Aryl Phosphorus Halides | Not specified | google.comgoogle.com |

| Aryl Sulphenyl Halides | Not specified | google.comgoogle.com |

Deoxygenation and Hydrofluorination of Nitrobenzenes

Reaction in Anhydrous Hydrogen Fluoride

Advanced Synthetic Approaches and Innovations

Modern synthetic strategies for this compound are centered on the efficient and selective introduction of halogen atoms and the subsequent reduction of a nitro group. These methods are designed to produce the target molecule with high purity, which is crucial for its applications.

The precise placement of chloro substituents on an aniline or nitrobenzene ring is a critical challenge in the synthesis of this compound. The directing effects of the existing substituents (amino or nitro, and fluoro groups) govern the position of incoming halogens during electrophilic aromatic substitution.

A common precursor for this synthesis is 1,4-dichlorobenzene, which is first nitrated to form 1,4-dichloro-2-nitrobenzene. wikipedia.org This intermediate is then subjected to nucleophilic aromatic substitution to replace one of the chlorine atoms with fluorine, yielding a dihalofluoronitrobenzene. Subsequently, this precursor undergoes reduction to produce the final aniline product. Another approach involves the direct halogenation of a fluoroaniline precursor. For instance, the chlorination of 4-fluoroaniline (B128567) can be controlled to achieve the desired 2,5-dichloro substitution pattern. The use of specific chlorinating agents and catalysts, such as copper(II) chloride in an ionic liquid, can provide high regioselectivity for para-substitution under mild conditions. beilstein-journals.org

Catalyst-controlled methods have also been developed to direct chlorination to the ortho position of unprotected anilines. nsf.gov For example, a Lewis basic selenoether catalyst has been shown to be effective for ortho-selective electrophilic chlorination. nsf.gov While direct halogenation of aniline can be achieved with reagents like sulfonyl chloride or N-chlorosuccinimide, these methods often require protective group strategies to avoid side reactions and ensure regioselectivity. beilstein-journals.org

Advanced strategies also include the halogenation of precursors like 3,5-dichloroaniline, followed by fluorination. acs.org However, a more common pathway involves the reduction of a nitroaromatic precursor, such as 3,5-dichloro-4-fluoronitrobenzene. This precursor can be synthesized through the nitration of 1,3-dichloro-2-fluorobenzene.

| Method | Substrate | Reagents | Key Feature | Reference |

|---|---|---|---|---|

| Direct Chlorination | Unprotected Anilines | CuCl₂ in Ionic Liquid | High para-regioselectivity under mild conditions. | beilstein-journals.org |

| Catalyst-Controlled Chlorination | Unprotected Anilines | N-Chlorosuccinimide, Selenoether Catalyst | High ortho-selectivity. | nsf.gov |

| Nitration-Halogen Exchange-Reduction | 1,4-Dichlorobenzene | 1. Nitration (HNO₃/H₂SO₄) 2. Fluorination 3. Reduction | Multi-step synthesis starting from a simple precursor. | wikipedia.org |

| Nitration of Fluorinated Precursor | 1,3-Dichloro-2-fluorobenzene | Nitrating Mixture (e.g., HNO₃/H₂SO₄) | Leads to 3,5-dichloro-4-fluoronitrobenzene intermediate. | justia.com |

The reduction of the nitro group in a halogenated nitroaromatic precursor is the final key step in many synthetic routes to this compound. The primary challenge is to achieve complete reduction of the nitro group to an amine without causing dehalogenation (the removal of chlorine or fluorine atoms). researchgate.net

Catalytic hydrogenation is a widely used and efficient method for this transformation. researchgate.netccspublishing.org.cn This technique typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum-based catalysts, under hydrogen pressure. nih.gov The selection of the catalyst, solvent, temperature, and hydrogen pressure are critical factors in maximizing the yield of the desired haloaniline and minimizing hydrodehalogenation byproducts. researchgate.net For instance, the reduction of 3,5-dichloro-4-fluoronitrobenzene is often carried out using a Pd/C catalyst in an ethanol-water solution at temperatures of 100-120°C and hydrogen pressures of 1.0-2.0 MPa.

Innovations in this area include the use of co-modified Pd-based catalysts with both organic and inorganic ligands to enhance selectivity. ccspublishing.org.cnpeeref.com Another approach involves treating platinum-based catalysts with carbon monoxide to deposit carbon species on the surface, which has been shown to inhibit dehalogenation while enhancing the hydrogenation of the nitro group. nih.gov

Alternative laboratory-scale methods include the use of iron powder in the presence of an acid, such as hydrochloric acid, or with ammonium (B1175870) chloride in an ethanol/water mixture. While cost-effective, these methods can be less efficient and require more extensive purification to remove iron byproducts.

| Method | Precursor Example | Reagents/Catalyst | Typical Conditions | Advantages | Limitations | Reference |

|---|---|---|---|---|---|---|

| Catalytic Hydrogenation | 3,5-Dichloro-4-fluoronitrobenzene | H₂, Pd/C | 100-120°C, 1.0-2.0 MPa | High efficiency, catalyst recyclability, suitable for industrial scale. | Requires high-pressure equipment, risk of dehalogenation. | |

| Iron Powder Reduction | 1,4-Dichloro-2-fluoro-5-nitrobenzene (B3120324) | Fe powder, NH₄Cl | ~80°C, overnight | Simple, cost-effective reagents. | Longer reaction times, iron salt byproducts require removal. | |

| Modified Catalytic Hydrogenation | Halogenated Nitroaromatics | H₂, co-modified Pd/C or C-deposited Pt catalysts | Varies | Enhanced selectivity, reduced dehalogenation. | More complex catalyst preparation. | ccspublishing.org.cnnih.gov |

Regioselective Halogenation Strategies for Aniline Derivatives

Methodological Considerations in Synthesis

Optimizing the synthesis of this compound involves careful consideration of factors that influence yield, reproducibility, and purity.

Maximizing the yield of this compound requires precise control over reaction parameters at each synthetic step. In catalytic hydrogenation, for example, the catalyst type, catalyst loading, hydrogen pressure, and temperature are all crucial variables. researchgate.net A Chinese patent describes a process for preparing p-fluoroaniline from 3,5-dichloro-4-fluoronitrobenzene where the reaction pressure is maintained between 1.0-4.0 MPa and the temperature between 60-120°C. google.com The mass ratio of the Pd/C catalyst to the starting material is specified as 1%-40%. google.com

Reproducibility is ensured by establishing and following strict protocols. This includes controlling the rate of reagent addition, managing reaction exotherms, and ensuring consistent mixing. For multi-step syntheses, purification of intermediates is critical to prevent the carry-over of impurities that could interfere with subsequent reactions. Post-reaction, protocols often include filtering the catalyst and adding an antioxidant to the filtrate before final purification by rectification or recrystallization. google.com

The synthesis of this compound can generate several impurities that must be identified and minimized. During halogenation steps, potential impurities include isomers with different chlorine substitution patterns (e.g., 2,3-dichloro-4-fluoroaniline (B1323061) or 3,5-dichloro-4-fluoroaniline), as well as under-chlorinated (e.g., 2-chloro-4-fluoroaniline) or over-chlorinated products. synquestlabs.com For example, iodine-catalyzed chlorination of 4-fluoronitrobenzene has been shown to suppress the formation of dichloro byproducts.

In the nitro reduction step, the primary impurities are often the unreacted nitro precursor and products of dehalogenation. researchgate.net For example, the reduction of a dichlorofluoronitrobenzene could yield monochloro-fluoroaniline impurities. The formation of these byproducts can be mitigated by optimizing the catalyst and reaction conditions. ccspublishing.org.cnnih.gov Condensation products, such as azoxy or azo compounds, can also form as intermediates during the reduction process.

Mitigation strategies involve tight control of reaction conditions (temperature, pressure, stoichiometry) to favor the desired reaction pathway. After the reaction, purification techniques such as recrystallization from suitable solvents (e.g., ethanol/water mixtures) or column chromatography are employed to remove residual impurities and achieve the high purity required for subsequent applications.

| Impurity Type | Specific Example | Originating Step | Mitigation Strategy | Reference |

|---|---|---|---|---|

| Isomeric Impurities | 2,3-Dichloro-4-fluoroaniline | Halogenation | Use of regioselective catalysts and controlled reaction conditions. | beilstein-journals.orgsynquestlabs.com |

| Dehalogenation Products | 2-Chloro-4-fluoroaniline | Nitro Group Reduction | Optimize catalyst (e.g., modified Pd/C), control temperature and hydrogen pressure. | researchgate.netnih.gov |

| Incomplete Reaction | 3,5-Dichloro-4-fluoronitrobenzene | Nitro Group Reduction | Ensure sufficient reaction time, catalyst activity, and optimal conditions. | |

| Condensation Byproducts | Azoxy/Azo compounds | Nitro Group Reduction | Control of reaction intermediates through optimized conditions. | researchgate.net |

Iii. Reaction Mechanisms and Chemical Transformations

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regiochemical outcome of this reaction are dictated by the substituents already present on the ring. researchgate.net

The benzene (B151609) ring of 2,5-dichloro-4-fluoroaniline is subject to competing electronic effects from its substituents.

Amino Group (-NH₂): The amino group at the C1 position is a powerful activating group. Through its +R (resonance) effect, the nitrogen lone pair donates electron density into the aromatic π-system, particularly at the ortho and para positions. This donation stabilizes the cationic intermediate (the arenium ion) formed during the reaction, thereby lowering the activation energy and increasing the reaction rate compared to unsubstituted benzene. libretexts.orglibretexts.org

Halogen Groups (-F, -Cl): Halogens exhibit a dual electronic nature. They are electron-withdrawing through the -I (inductive) effect due to their high electronegativity, which deactivates the ring by reducing its electron density. libretexts.org Concurrently, they are electron-donating through a +R (resonance) effect via their lone pairs. For chlorine and fluorine, the inductive effect strongly outweighs the resonance effect, making them net deactivating groups. libretexts.org

In this compound, the powerful activating character of the amino group dominates the deactivating nature of the three halogen substituents. Consequently, the aromatic ring is considered activated towards electrophilic substitution, reacting more readily than a trihalogenated benzene but less readily than aniline (B41778) itself.

The positions available for electrophilic attack on the this compound ring are C3 and C6. The directing effects of the substituents determine which site is favored.

Ortho-, Para-Directors: Both the amino group and the halogen atoms are ortho-, para-directors. libretexts.org

The -NH₂ group at C1 strongly directs incoming electrophiles to its ortho positions (C2 and C6) and para position (C4).

The -Cl at C2 directs to its ortho (C3) and para (C5) positions.

The -F at C4 directs to its ortho positions (C3 and C5).

The -Cl at C5 directs to its ortho positions (C4 and C6).

Considering the blocked positions (C2, C4, C5), the directing effects consolidate as follows:

Attack at C6: This position is ortho to the strongly activating -NH₂ group and ortho to the deactivating -Cl group at C5. The directing influence of the amino group is paramount in electrophilic aromatic substitution.

Attack at C3: This position is ortho to the deactivating -Cl at C2 and ortho to the deactivating -F at C4.

Given that the amino group is one of the strongest activating and directing groups, electrophilic substitution is expected to occur predominantly at the C6 position , which is ortho to the amine. nih.gov Attack at the C3 position, which is influenced only by deactivating halogens, would be a significantly minor pathway.

Influence of Halogen and Amine Substituents on Ring Activation

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-poor by electron-withdrawing substituents. wikipedia.org

The presence of three electron-withdrawing halogen atoms makes the ring of this compound susceptible to nucleophilic attack, allowing for the displacement of a halide ion. While the ring lacks a powerful activating group like a nitro group, which greatly facilitates SNAr reactions, substitutions can still occur under appropriate conditions, often requiring elevated temperatures. byjus.com

In principle, any of the three halogens could act as a leaving group. The relative reactivity is complex, but in many SNAr reactions, fluoride (B91410) is a better leaving group than chloride when positioned ortho or para to an activating group, due to its ability to stabilize the intermediate carbanion through its strong inductive effect. byjus.com However, the specific substitution pattern and reaction conditions are critical. For related polyhalogenated anilines, the displacement of chlorine atoms by nucleophiles such as amines has been documented to occur in polar aprotic solvents at elevated temperatures. For instance, studies on closely related 2-halo-4-fluoroanilines have shown selective substitution with sulfur nucleophiles. researchgate.net

The SNAr reaction proceeds via a two-step addition-elimination mechanism. wikipedia.org

Addition of the Nucleophile: A nucleophile attacks the electron-deficient carbon atom bearing a halogen, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this complex is delocalized across the π-system and is further stabilized by any electron-withdrawing groups present, especially those at the ortho and para positions relative to the site of attack.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide leaving group from the Meisenheimer complex.

Halogen Displacement Reactions

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and halogenated anilines are common substrates. wikipedia.orgambeed.com For this compound, the primary challenge is achieving site-selectivity, as a catalyst must differentiate between the two chlorine atoms at the C2 and C5 positions.

Research has shown that high regioselectivity in the cross-coupling of 2,5-dichloroarenes can be achieved by carefully selecting the ligand and base. incatt.nlacs.org In both Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) reactions, specific catalytic systems have been developed to favor coupling at one chlorine atom over the other. wikipedia.orgincatt.nl

Studies on 2,5-dichloro-substituted aromatic compounds bearing an acidic proton (such as an amine) have demonstrated that using a sulfonated phosphine (B1218219) ligand (e.g., sSPhos) in combination with a large inorganic cation base (e.g., Rb₂CO₃ or Cs₂CO₃) directs the palladium catalyst to the chlorine atom meta to the acidic group. acs.orgcam.ac.ukacs.org For this compound, this corresponds to selective coupling at the C5-Cl position. This selectivity is attributed to an electrostatic interaction between the sulfonate group on the ligand and the cation associated with the deprotonated aniline substrate, which steers the catalyst to the more remote chlorine. cam.ac.ukacs.org This allows for the synthesis of single isomers, which is crucial in the preparation of complex molecules like pharmaceuticals. acs.org

Table 1: Site-Selective Cross-Coupling of 2,5-Dichloroarene Analogues

| Reaction Type | Target Position | Catalyst/Ligand | Base | Substrate Type | Selectivity | Reference(s) |

|---|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | C5-Cl (meta) | Pd(OAc)₂ / sSPhos | Rb₂CO₃ | 2,5-dichloroaniline (B50420) | High (e.g., 10:1 to >20:1) | incatt.nlacs.org |

| Suzuki-Miyaura Coupling | C5-Cl (meta) | Pd(OAc)₂ / sSPhos | Rb₂CO₃ / Cs₂CO₃ | 2,5-dichloro-substituted arenes | High | incatt.nlacs.org |

Suzuki-Miyaura Coupling Applications and Regioselectivity Analysis

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in modern organic synthesis, and its application to halogenated anilines like this compound is crucial for building more complex molecular architectures. libretexts.org The reaction typically involves three main steps: oxidative addition of the haloarene to a Palladium(0) complex, transmetalation with an organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

For di- or polyhalogenated substrates such as this compound, the key challenge and area of study is regioselectivity—that is, which of the carbon-halogen bonds reacts preferentially. The reactivity order for halogens in Suzuki couplings is generally I > Br > OTf > Cl. libretexts.org In the case of this compound, both reactive sites are C-Cl bonds. The selectivity is therefore determined by the electronic and steric environment of each chlorine atom.

Research on related dichlorinated aromatic compounds provides insight into the expected regioselectivity. For 2,5-dichloroarenes, palladium-catalyzed cross-coupling reactions often show selectivity for the C-Cl bond at the 2-position, which is ortho to one substituent and meta to another. incatt.nl In this compound, the C2-Cl bond is ortho to the amino group, while the C5-Cl bond is meta to it. The strong electron-donating amino group and the electron-withdrawing fluorine atom create a unique electronic landscape. Studies on other dichloroheteroarenes have shown that selectivity can be finely tuned by the choice of ligand, base, and reaction conditions. incatt.nlnih.gov For instance, using sterically hindered ligands can direct the coupling to a specific position that might otherwise be less reactive. organic-chemistry.org In some ligand-free systems, selectivity can be dramatically enhanced, suggesting the involvement of different catalytic species like palladium nanoparticles. nih.gov

| Factor | Influence on Regioselectivity | Example/Observation |

|---|---|---|

| Ligand Choice | Sterically bulky ligands can favor coupling at less hindered positions or alter the electronic nature of the palladium center. | A very sterically hindered N-heterocyclic carbene (NHC) ligand promoted C4-coupling in 2,4-dichloropyridines. organic-chemistry.org |

| Electronic Effects | Electron-withdrawing groups can activate a C-Cl bond for oxidative addition, while electron-donating groups can have a deactivating effect. The position of the substituent (ortho, meta, para) is critical. | In 2,5-dichloropyridine, ligand-free conditions enabled the first C5-selective cross-couplings. nih.gov |

| Reaction Conditions | Temperature, solvent, and the nature of the base can all shift the selective preference of the catalytic system. | Switching to a phosphate (B84403) base was found to be crucial for promoting reactivity in certain Buchwald-Hartwig couplings of dichloroarenes. incatt.nl |

Palladium-Catalyzed Reaction Pathways

Beyond the Suzuki-Miyaura coupling, this compound is a substrate for other palladium-catalyzed transformations, most notably C-N bond-forming reactions like the Buchwald-Hartwig amination. orgsyn.org These reactions are essential for synthesizing complex amines and heterocyclic compounds. mit.edubeilstein-journals.org

The general pathway for a palladium-catalyzed C-N cross-coupling reaction involves the oxidative addition of the aryl halide (this compound) to a Pd(0) catalyst. The resulting Pd(II) complex then reacts with the amine coupling partner in the presence of a base to form a new C-N bond, followed by reductive elimination to release the product and regenerate the Pd(0) catalyst.

The presence of multiple halogen atoms allows for sequential functionalization. For instance, a more reactive halogen could be substituted first under one set of conditions, followed by the substitution of the second halogen under different, often more forcing, conditions. nih.gov In the case of this compound, the relative reactivity of the two C-Cl bonds would again govern the reaction sequence. The development of specialized phosphine ligands has been critical in enabling the coupling of challenging substrates, including those with multiple halogen substituents or steric hindrance. orgsyn.orgmit.edu

Photochemical Reactivity and Degradation Mechanisms

The photochemical behavior of haloanilines is of significant environmental and synthetic interest. The absorption of ultraviolet (UV) light can induce chemical transformations, leading to the degradation of the compound. mountainscholar.org For this compound, the primary photochemical processes involve the cleavage of the carbon-halogen bonds.

Photodissociation Studies under Ultraviolet Irradiation

When a molecule like this compound absorbs UV radiation, it is promoted to an electronically excited state (singlet or triplet). plos.org This excited state can possess enough energy to break one of the chemical bonds in the molecule, a process known as photodissociation. The most likely bonds to break are the carbon-halogen bonds, as their bond strength generally decreases in the order C-F > C-Cl > C-Br > C-I. usgs.gov

Therefore, under UV irradiation, the C-Cl bonds in this compound are more susceptible to cleavage than the C-F bond. Studies on haloanilines have shown that the reaction often proceeds from the triplet excited state. acs.org The efficiency (quantum yield) of this dissociation can be highly dependent on the solvent. For chloroanilines, the quantum yield for dehalogenation can vary by orders ofmagnitude between apolar and polar solvents. acs.org Laser flash photolysis experiments on related compounds have been used to identify the transient species formed upon irradiation, such as radical intermediates or carbenes. jst.go.jp

Mechanisms of Photohydrolysis and C-Halogen Bond Cleavage

In aqueous environments, a common photochemical reaction for halogenated aromatics is photohydrolysis, where a halogen atom is replaced by a hydroxyl (-OH) group. core.ac.uk This process is critical for the environmental degradation of such pollutants. The mechanism of C-halogen bond cleavage can occur through two primary pathways:

Homolytic Cleavage: The C-X bond breaks symmetrically, yielding an aryl radical and a halogen radical (e.g., Ar-Cl → Ar• + •Cl). This pathway is often favored in non-polar solvents. The resulting aryl radical is highly reactive and can abstract a hydrogen atom from the solvent or undergo other radical reactions. acs.org

Heterolytic Cleavage: The C-X bond breaks asymmetrically, forming a phenyl cation and a halide anion (e.g., Ar-Cl → Ar⁺ + Cl⁻). This pathway is generally favored in polar, protic solvents that can stabilize the resulting ions. acs.org The phenyl cation is a powerful electrophile and is rapidly trapped by nucleophiles, such as water, leading to the formation of a phenol (B47542) (photohydrolysis). acs.orgjst.go.jp

For haloanilines, the choice between homolytic and heterolytic pathways is influenced by the halogen, the solvent, and the substitution pattern. acs.org Photolysis of 4-chloroaniline, for example, proceeds efficiently via heterolytic cleavage in polar solvents to form a phenyl cation. acs.orgresearchgate.net The photochemical behavior of monohalogenated phenols and anilines is highly dependent on the position of the halogen on the ring. grafiati.com For this compound, both C-Cl bonds are potential sites for cleavage, with the specific pathway and resulting products depending on the precise reaction conditions.

Electrochemical Transformation Studies

Electrochemistry provides an alternative method for driving chemical reactions by using electrical energy to transfer electrons. researchgate.net This technique can offer high selectivity and avoid the use of harsh chemical reagents. numberanalytics.comnumberanalytics.com

Electrochemical Fluorination Processes and Side Reaction Analysis

Electrochemical fluorination (ECF) is a method to introduce fluorine atoms into organic molecules. numberanalytics.comlew.ro In this process, the substrate is oxidized at an anode in the presence of a fluoride source. oup.com For an aromatic compound like this compound, ECF could potentially be used to introduce additional fluorine atoms, leading to polyfluorinated derivatives. However, the process is complex for aromatic compounds, often leading to a mixture of products through both substitution and addition reactions. cecri.res.in

The high oxidation potential required for fluorination can lead to several side reactions. lew.ro Key challenges and potential side reactions in the electrochemical fluorination of haloaromatics include:

Polymerization: The radical cations formed as intermediates during the electrochemical oxidation can couple with each other, leading to the formation of polymeric films on the electrode surface. This process, known as electrode passivation, can stop the desired reaction.

Ring Cleavage: Under harsh oxidative conditions, the aromatic ring itself can be broken down, leading to a complex mixture of smaller, often fully saturated and fluorinated fragments. oup.com

Dehalogenation: Reductive electrochemical processes can lead to the cleavage of carbon-halogen bonds. psu.edu In an oxidative ECF process, while less common, side reactions involving the existing halogens cannot be entirely ruled out.

Solvent Reaction: The solvent or electrolyte can sometimes participate in the reaction, leading to undesired byproducts. cecri.res.in

| Side Reaction | Description | Consequence |

|---|---|---|

| Polymerization | Coupling of radical cation intermediates to form high molecular weight films. | Electrode passivation, reduced current efficiency, and low yield of the desired product. |

| Ring Cleavage/Fragmentation | Breakdown of the aromatic ring structure under strong oxidative stress. | Formation of a complex mixture of saturated and cleaved byproducts, reducing selectivity. oup.com |

| Solvent/Electrolyte Participation | The solvent or electrolyte components react with intermediates. | Formation of unintended byproducts (e.g., acetamidation in acetonitrile). cecri.res.in |

Iv. Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of 2,5-dichloro-4-fluoroaniline, offering precise information about the hydrogen, carbon, and fluorine nuclei within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in verifying the specific substitution pattern on the aniline (B41778) ring. In ¹H NMR, the electron-withdrawing nature of the chlorine and fluorine atoms leads to a downfield shift of the aromatic protons, typically observed in the range of 6.5–7.5 ppm. The exact chemical shifts and splitting patterns of the two remaining aromatic protons provide definitive evidence for their positions relative to the halogen and amine substituents.

¹³C NMR complements this by providing data on the carbon skeleton. The carbon atoms bonded to the electronegative halogens and the nitrogen of the amine group exhibit characteristic chemical shifts. These spectra, when analyzed together, allow for an unambiguous assignment of the 2,5-dichloro-4-fluoro substitution pattern.

Table 1: Representative NMR Data for Halogenated Anilines

| Compound | Nucleus | Chemical Shift (ppm) | Solvent |

| 2-Chloro-4-fluoroaniline | ¹H | 6.99, 6.78, 6.65 | CDCl₃ |

| 2-Chloro-4-fluoroaniline | ¹³C | Not specified | CDCl₃ |

| 4-Fluoroaniline (B128567) | ¹H | 6.82, 6.59 | CDCl₃ |

| 4-Fluoroaniline | ¹³C | 157.6, 115.6 | CDCl₃ |

| 3,4-Dichloroaniline | ¹³C | 146.1, 132.7, 130.6, 121.2, 116.9, 114.9 | CDCl₃ |

This table presents data for related compounds to illustrate typical chemical shift ranges. Specific data for this compound was not available in the search results. chemicalbook.comchemicalbook.comchemicalbook.comrsc.org

Analysis of coupling constants (J-values) in NMR spectra provides crucial through-bond connectivity information. In the ¹H NMR spectrum of this compound, the coupling between the two aromatic protons reveals their relative positions (ortho, meta, or para). Furthermore, heteronuclear coupling between the fluorine nucleus and adjacent protons (H-F coupling) provides definitive evidence for the fluorine atom's location on the aromatic ring. These fluorine-proton coupling constants are sensitive to the number of bonds separating the nuclei and the dihedral angle, offering detailed structural insights.

Fluorine (¹⁹F) NMR for Regioselectivity and Electronic Effects

Vibrational Spectroscopy for Molecular Structure Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching vibrations of the primary amine group, typically appearing in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are also observable. Furthermore, the presence of the halogen substituents is confirmed by characteristic C-Cl and C-F stretching vibrations, which appear in the fingerprint region of the spectrum (below 1500 cm⁻¹). Specifically, C-F and C-Cl vibrations are expected in the 1100–500 cm⁻¹ range.

Table 2: Key FT-IR Vibrational Frequencies for Substituted Anilines

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | ~3400 |

| Aromatic C-H | Stretching | >3000 |

| C-F | Stretching | 1100-1300 |

| C-Cl | Stretching | 500-800 |

This table provides typical ranges for the indicated functional groups based on general spectroscopic principles and data for related compounds.

Raman spectroscopy provides complementary information to FT-IR, often revealing vibrations that are weak or absent in the infrared spectrum. FT-Raman spectroscopy of this compound would show vibrational modes of the substituted benzene (B151609) ring, as well as the C-Cl and C-F bonds. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental Raman spectra to assign the observed vibrational modes accurately. researchgate.net

Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto a metal surface. While specific SERS studies on this compound are not widely reported, the technique has been applied to related molecules like 4-fluoroaniline to obtain more detailed vibrational information. SERS could potentially be used to study the orientation and interaction of this compound on surfaces.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Mass Spectrometry for Molecular Identification and Impurity Detection

Mass spectrometry (MS) is a cornerstone technique for the analysis of this compound, offering high sensitivity and specificity for molecular weight determination and structural analysis.

Electron Ionization Mass Spectrometry (EI-MS) is instrumental in confirming the molecular weight and elucidating the structure of this compound through its characteristic fragmentation patterns. The high-energy electron impact induces ionization and fragmentation of the molecule, yielding a unique mass spectrum.

The mass spectrum of this compound will exhibit a molecular ion peak (M+) corresponding to its molecular weight. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a cluster of peaks, which is a distinctive feature for chlorine-containing compounds. The primary fragmentation pathways for haloanilines under EI-MS often involve the loss of a halogen radical or a hydrogen halide molecule. nih.gov For this compound, characteristic fragments would likely arise from the loss of a chlorine atom, a fluorine atom, or molecules such as HCl. The analysis of these fragmentation patterns provides definitive structural confirmation.

Table 1: Predicted EI-MS Fragmentation for this compound

| Fragment | m/z (mass-to-charge ratio) | Description |

|---|---|---|

| [C₆H₄Cl₂FN]⁺ | ~180 | Molecular Ion (M⁺) |

| [M-Cl]⁺ | ~145 | Loss of a chlorine radical |

| [M-F]⁺ | ~161 | Loss of a fluorine radical |

Note: The m/z values are approximate and depend on the specific isotopes present.

For the detection and quantification of trace-level impurities in this compound, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice. This powerful hyphenated technique combines the superior separation capabilities of HPLC with the sensitive and selective detection of MS.

HPLC-MS is particularly valuable for identifying process-related impurities and degradation products that may be present in the final product. The use of a reversed-phase HPLC column, such as a C18 column, with a mobile phase consisting of acetonitrile (B52724) and water is a common approach for separating aniline derivatives. The eluting compounds are then introduced into the mass spectrometer, often using an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar molecules like anilines.

This methodology allows for the creation of detailed impurity profiles, even for isomers that can be challenging to separate and identify using other techniques. nih.gov For instance, a study on the determination of genotoxic impurities in gefitinib (B1684475) utilized HPLC-tandem mass spectrometry (MS/MS) to quantify various haloanilines, demonstrating the high sensitivity and reliability of this approach for trace analysis. chrom-china.comchrom-china.com The method validation typically includes specificity, linearity, precision, accuracy, and stability to ensure reliable results. chrom-china.comchrom-china.com

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Ion and Fragmentation Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within the this compound molecule and for monitoring its behavior in photochemical reactions. The absorption of UV or visible light by the molecule promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of an aniline derivative is characterized by absorption bands arising from π → π* transitions within the benzene ring and n → π* transitions associated with the non-bonding electrons of the amino group. The positions and intensities of these absorption bands are influenced by the substituents on the aromatic ring. Halogen atoms, like chlorine and fluorine, can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima depending on their electronic effects.

Furthermore, UV-Vis spectroscopy is a key tool for monitoring photochemical degradation studies. acs.orgunit.no By recording the UV-Vis spectra at different time intervals during irradiation, the rate of decomposition of the parent compound and the formation of photoproducts can be followed. acs.orgunit.no This is crucial for assessing the environmental fate and stability of the compound.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation of this compound from complex mixtures and for its precise quantification.

Gas-Liquid Chromatography (GLC), a subset of gas chromatography (GC), is a robust technique for assessing the purity of volatile and thermally stable compounds like this compound. libretexts.org In GLC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a liquid stationary phase coated on an inert solid support. libretexts.org Separation is based on the differential partitioning of the analytes between the gas and liquid phases.

GLC is effective for separating isomers and for detecting volatile impurities. google.com The purity of this compound can be determined by the relative area of its peak in the resulting chromatogram. For enhanced sensitivity and specificity, GLC is often coupled with a mass spectrometer (GC-MS), which can identify the components of each peak.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of this compound. jasco-global.com It offers high resolution, sensitivity, and is suitable for a broad range of compounds. For quantitative purposes, an external or internal standard method is typically employed. jasco-global.com

A common HPLC setup for analyzing aniline derivatives involves a reversed-phase C18 column with a mobile phase of acetonitrile and water, often with a small amount of acid like formic or acetic acid to improve peak shape. nih.gov Detection is usually performed with a UV detector at a wavelength where the analyte exhibits strong absorbance. nuph.edu.ua The concentration of this compound in a sample is determined by comparing its peak area or height to a calibration curve constructed from standards of known concentrations. jasco-global.com The high precision and accuracy of HPLC make it an essential tool for quality control in the manufacturing of this compound.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-chloro-4-fluoroaniline (B193440) |

| 3,4-difluoroaniline |

| 3-fluoro-4-chloroaniline |

| 3,4-dichloroaniline |

| Acetonitrile |

| Water |

| Gefitinib |

| Chlorine |

| Fluorine |

| Hydrogen Chloride |

| Formic acid |

V. Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic behavior and predicting the chemical reactivity of 2,5-dichloro-4-fluoroaniline. These methods model the molecule's electron distribution and energy levels, which govern its interactions.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of aniline (B41778), DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), have proven effective in predicting geometric parameters such as bond lengths and angles. researchgate.netnih.gov The optimization process for similar halogenated anilines reveals that the substitution of hydrogen atoms with an amino group and halogen atoms can cause slight distortions in the benzene (B151609) ring from a perfect hexagonal structure. tsijournals.com

For instance, in related fluoroaniline (B8554772) compounds, the C-C bond lengths within the aromatic ring are calculated to be in the range of 1.3884 to 1.4058 Å. tsijournals.com The specific bond lengths and angles for this compound would be determined by the interplay of the electronic effects of the chlorine, fluorine, and aniline substituents. These theoretical calculations provide a foundational model for understanding the molecule's structure and are crucial for subsequent predictions of its properties. tsijournals.com

HOMO-LUMO Analysis for Electronic Transitions and Charge Transfer

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.comajchem-a.com

A smaller HOMO-LUMO gap suggests that a molecule is more easily polarizable and chemically reactive, while a larger gap indicates greater stability. mdpi.commdpi.com Analysis of the HOMO and LUMO energy levels can reveal the potential for intramolecular charge transfer (ICT), where electron density moves from one part of the molecule to another upon electronic excitation. researchgate.net For halogenated anilines, computational studies have shown that the HOMO-LUMO gap can be influenced by the nature and position of the substituents. researchgate.net This analysis is crucial for predicting the molecule's behavior in chemical reactions and its potential applications in areas like nonlinear optics. researchgate.net

| Computational Parameter | Significance | Typical Calculated Values (for similar molecules) |

| HOMO Energy | Electron-donating ability | ~ -6.8 eV mdpi.com |

| LUMO Energy | Electron-accepting ability | ~ -1.4 eV mdpi.com |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | ~ 5.4 eV mdpi.com |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. ajchem-a.com This map provides a guide to the molecule's reactive sites by indicating regions of positive and negative potential. ajchem-a.comresearchgate.net

The MEP map uses a color scale to represent different potential values. Typically, red areas indicate regions of high electron density and negative potential, which are susceptible to electrophilic attack. ajchem-a.com Conversely, blue areas represent regions of low electron density and positive potential, identifying them as likely sites for nucleophilic attack. ajchem-a.com Green and yellow areas correspond to regions of near-zero or intermediate potential. researchgate.net For substituted anilines, the MEP map can highlight the electrophilic and nucleophilic character of different parts of the molecule, including the aromatic ring, the amino group, and the halogen substituents, thereby predicting how the molecule will interact with other chemical species. researchgate.net

Ab Initio Methods in Electronic Structure Determination

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach. nih.gov These methods are used to determine the electronic structure and properties of molecules. nih.gov For substituted anilines, both HF and DFT methods have been employed to calculate properties like equilibrium geometry and vibrational frequencies. researchgate.netnih.gov

While DFT methods, such as B3LYP, are often more computationally efficient and can provide very accurate results, ab initio methods like HF serve as a valuable reference and are sometimes used in combination with other techniques to refine calculations. nih.gov For instance, studies on similar molecules have found that DFT calculations are often more reliable for vibrational analysis compared to HF methods. nih.gov The choice of method and basis set is crucial for obtaining accurate theoretical predictions that align well with experimental data. nih.gov

Vibrational Analysis and Spectroscopic Prediction

Theoretical vibrational analysis is instrumental in interpreting experimental spectroscopic data, such as FT-IR and FT-Raman spectra. By calculating the vibrational frequencies and modes of a molecule, researchers can assign the observed spectral bands to specific atomic motions.

Theoretical Calculation of FT-IR and FT-Raman Spectra

Computational methods, particularly DFT, are used to calculate the harmonic vibrational frequencies of molecules like this compound. researchgate.netnih.gov These calculated frequencies are often scaled to better match the experimental FT-IR and FT-Raman spectra, accounting for anharmonicity and other factors not fully captured by the theoretical model. nih.gov

The assignments of the vibrational modes are typically performed using Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates (like bond stretching and angle bending) to each normal mode of vibration. researchgate.net This detailed assignment allows for a thorough understanding of the molecule's vibrational behavior. For halogenated anilines, theoretical calculations have been shown to be in good agreement with experimental spectra, providing reliable interpretations of the observed vibrational bands. nih.govnih.gov

| Spectroscopic Technique | Information Obtained | Computational Approach |

| FT-IR Spectroscopy | Absorption bands corresponding to vibrational modes with a change in dipole moment. | DFT/B3LYP calculations to predict vibrational frequencies and intensities. |

| FT-Raman Spectroscopy | Scattering bands corresponding to vibrational modes with a change in polarizability. | DFT/B3LYP calculations to predict Raman scattering activities. |

Comparison of Theoretical and Experimental Wavenumbers

The vibrational properties of this compound can be thoroughly investigated by combining experimental spectroscopic techniques, such as Fourier-transform infrared (FTIR) and FT-Raman spectroscopy, with quantum chemical calculations. Density Functional Theory (DFT) is a commonly employed method for this purpose, with the B3LYP functional and basis sets like 6-311++G(d,p) being standard choices for achieving accurate results for aniline derivatives. researchgate.nettsijournals.com

Theoretical calculations yield harmonic vibrational frequencies that are systematically higher than experimental wavenumbers due to the neglect of anharmonicity and the use of incomplete basis sets. To bridge this gap, calculated frequencies are often uniformly scaled to improve the agreement with experimental data. nih.gov This comparative analysis allows for a precise assignment of fundamental vibrational modes. nih.gov

Table 1: Illustrative Comparison of a Selection of Experimental and Calculated Vibrational Wavenumbers (cm⁻¹) for a Haloaniline Compound This table is a representative example based on methodologies applied to similar compounds, as specific data for this compound was not available in the searched literature.

| Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (Scaled, cm⁻¹) | Vibrational Assignment |

|---|---|---|

| ~3450 | ~3448 | N-H Asymmetric Stretch |

| ~3360 | ~3355 | N-H Symmetric Stretch |

| ~1620 | ~1622 | NH₂ Scissoring |

| ~1510 | ~1515 | C-C Ring Stretch |

| ~1280 | ~1285 | C-N Stretch |

| ~830 | ~828 | C-H Out-of-plane Bend |

| ~690 | ~695 | C-Cl Stretch |

Thermodynamic Property Predictions and Simulations

Thermodynamic properties are fundamental to understanding the stability and reactivity of this compound. Computational methods provide reliable estimates of these values, which are crucial for chemical process design and environmental fate modeling.

The standard molar enthalpy of formation (ΔfHₘ°) is a key measure of a compound's energetic stability. For halogenated nitroanilines, which are structurally related to the title compound, this property has been determined experimentally using rotating-bomb combustion calorimetry to find the standard molar enthalpy of formation in the crystalline phase. researchgate.net The standard molar enthalpy of sublimation or vaporization can then be measured using techniques like the Knudsen effusion technique, allowing for the derivation of the gas-phase enthalpy of formation. researchgate.net

For the closely related isomers 2,5-dichloro-4-nitroaniline (B1582098) and 2,6-dichloro-4-nitroaniline, these experimental methods have yielded precise thermodynamic data. researchgate.net These values serve as important benchmarks for computational models. While specific experimental data for this compound is not present in the searched literature, the values for its nitro-analogs provide a strong indication of the expected thermodynamic parameters.

Table 2: Experimental Standard Molar Enthalpies of Formation and Sublimation for Related Dichloro-nitroaniline Isomers at 298.15 K Source: Adapted from experimental data on closely related compounds. researchgate.net

| Compound | ΔfHₘ°(cr) / kJ·mol⁻¹ | ΔsubHₘ° / kJ·mol⁻¹ | ΔfHₘ°(g) / kJ·mol⁻¹ |

|---|---|---|---|

| 2,5-Dichloro-4-nitroaniline | -85.6 ± 1.9 | 114.3 ± 0.9 | 28.7 ± 2.1 |

Molecular dynamics (MD) simulations offer a method to study the dynamic behavior of molecules over time, providing insights into reaction mechanisms and non-covalent interactions. For halogenated compounds, MD simulations are particularly useful for investigating the role of halogen bonding in protein-ligand interactions and for developing accurate force fields for condensed-phase simulations. nih.govnih.gov By modeling the system at the atomic level, MD can reveal preferred conformational states, solvent effects, and the stability of molecular complexes. chemmethod.com

The application of MD simulations could elucidate the reaction pathways of this compound in various chemical environments or map its intermolecular interaction potential, which influences properties like solubility and crystal packing. However, specific MD studies focusing on the reaction pathways or detailed intermolecular interactions of this compound were not found in the surveyed literature.

Calculation of Standard Molar Enthalpies of Formation and Vaporization

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are statistical tools that correlate the chemical structure of a compound with its activity, such as biological effects or environmental fate. These in silico models are essential for predicting the properties of untested chemicals, thereby reducing the need for expensive and time-consuming experimental work. europa.eunih.gov

The environmental persistence of a chemical is its potential to remain in the environment without degrading. QSAR models are widely used in regulatory frameworks like REACH to predict persistence and fill data gaps for risk assessment. europa.eu For classes of compounds like chlorinated anilines, QSARs can estimate persistence based on molecular descriptors. researchgate.net

These descriptors can be physicochemical properties like the octanol-water partition coefficient (log Kₒw) or quantum-chemical parameters such as the energy of the highest occupied molecular orbital (Eₕₒₘₒ) and the energy of the lowest unoccupied molecular orbital (Eₗᵤₘₒ). ecetoc.orgresearchgate.net By inputting these structural descriptors into a validated model, a prediction of environmental persistence can be made, which is critical for identifying potentially persistent, bioaccumulative, and toxic (PBT) substances. europa.eu

Biodegradation is a primary mechanism for the removal of organic chemicals from the environment. europa.eu QSAR models are developed to predict the likelihood and rate of a compound's biodegradation. d-nb.info These models are typically built by analyzing experimental biodegradability data for a large set of diverse chemicals and identifying molecular fragments or descriptors that are statistically linked to being either "readily biodegradable" or "not readily biodegradable". d-nb.infouci.edu

For haloanilines, which are considered polar narcotics, specific QSARs have been developed to predict their environmental behavior. researchgate.netrivm.nl Programs like ECOSAR (Ecological Structure Activity Relationships) contain QSARs for different chemical classes, including anilines, to predict endpoints like aquatic toxicity, which is related to environmental fate. rivm.nl These predictive models are crucial for screening new and existing chemicals for their potential environmental impact.

Vi. Research Applications in Advanced Materials and Chemical Intermediates

Role in Pharmaceutical and Agrochemical Synthesis

2,5-Dichloro-4-fluoroaniline serves as a significant intermediate in the synthesis of a variety of organic compounds, particularly within the pharmaceutical and agrochemical industries. Its value stems from its halogenated structure; the presence and position of the chlorine and fluorine atoms on the aniline (B41778) ring influence the molecule's reactivity and can impart desirable properties to the final products. The compound typically acts as a building block, where its chemical structure is modified to create more complex molecules with specific biological activities. The synthesis of this compound itself is commonly achieved through the selective reduction of a nitroaromatic precursor, such as 1,4-dichloro-2-fluoro-5-nitrobenzene (B3120324) or 3,5-dichloro-4-fluoronitrobenzene (B1581561).

In the pharmaceutical sector, this compound is a key starting material for the development of Active Pharmaceutical Ingredients (APIs). The incorporation of this aniline derivative into a potential drug molecule can modify its biological activity, a critical aspect of drug discovery. Research has indicated that derivatives of this compound may possess antimicrobial and anticancer properties, making it a candidate for further investigation in these therapeutic areas.

While specific APIs derived directly from this compound are not prominently detailed in publicly available research, the utility of closely related chloro-fluoroanilines in synthesizing established drug classes is well-documented. For instance, various fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents, are synthesized from halogenated anilines. quimicaorganica.orgnih.gov The synthesis often involves a condensation reaction between a substituted aniline and a malonate derivative, followed by cyclization and subsequent reactions to build the final quinolone structure. nih.gov The use of compounds like 3-chloro-4-fluoroaniline (B193440) and 2,4-dichloro-5-fluoroaniline (B2953396) as precursors for novel fluoroquinolone derivatives highlights the importance of this class of intermediates in medicinal chemistry. nih.govresearchgate.net

Table 1: Application of Chloro-Fluoroaniline Intermediates in Pharmaceutical Synthesis

| Intermediate Class | Therapeutic Area | Example Application/Target | Research Finding Reference |

| Halogenated Anilines | Antibacterial (Fluoroquinolones) | Synthesis of novel quinolone derivatives with potential antibacterial activity against various strains. | nih.govresearchgate.net |

| 3,5-dichloro-2,4-difluoroaniline (B1223766) | Anti-infective Drugs | Serves as a raw material for quinolone drug candidates. | google.com |

| This compound | Antimicrobial, Anticancer | Investigated for potential antimicrobial and anticancer properties. |

The structural features of this compound make it a valuable intermediate for the agrochemical industry in the creation of herbicides and pesticides. The introduction of fluorine and chlorine atoms into agrochemicals can enhance their efficacy, metabolic stability, and selectivity, which are crucial for effective crop protection. quimicaorganica.org

Table 2: Role of Halogenated Anilines in Agrochemical Synthesis

| Intermediate | Agrochemical Class | Specific Product | Role of Intermediate | Reference |

| 3,5-dichloro-2,4-difluoroaniline | Insecticide (Benzoylurea) | Teflubenzuron | Key intermediate in the synthesis pathway. | google.comchemicalbook.com |

| This compound | Herbicides, Pesticides | General | Building block for developing new crop protection agents. | |

| 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | Insecticide (Benzoylurea) | Lufenuron | Identified as a transformation product. | nih.gov |

Precursor for Active Pharmaceutical Ingredients (APIs) and Drug Discovery

Application in Dye and Pigment Manufacturing

This compound serves as a precursor in the synthesis of various dyes and pigments. The aniline structure is a fundamental component of many azo dyes and other colorants. The specific substituents on the aniline ring are critical in determining the final color, stability, and application properties of the dye. The non-fluorinated analog, 2,5-dichloroaniline (B50420), is used in the production of pigments like Glacial Dye Large Red Base G. google.com The inclusion of a fluorine atom in the this compound structure can alter the electronic properties of the molecule, potentially leading to dyes with different shades, improved lightfastness, or enhanced thermal stability.

Development of Specialty Chemicals and Polymers

The unique combination of chlorine and fluorine substituents on the aromatic ring of this compound makes it a candidate for the development of specialty polymers and advanced materials. chemimpex.com

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and interesting electronic properties. researchgate.net The properties of PANI can be tuned by substituting various functional groups onto the aniline monomer or the polymer backbone. The synthesis of fluoro-substituted polyanilines, such as poly(2-fluoroaniline), has been demonstrated through both chemical and electrochemical polymerization methods. nih.gov These fluorinated polymers are a subject of research for applications in sensors and as optically active materials. researchgate.net As a di-chloro and fluoro-substituted aniline, this compound can theoretically be used as a monomer to synthesize a polyaniline with specific properties imparted by its halogen substituents.

The incorporation of halogen atoms, particularly fluorine, into a polymer structure can significantly enhance its material properties. Research on fluoro-substituted polyaniline (PFAN) fillers has shown that they can create hydrophobic surfaces that resist water penetration. researchgate.net This characteristic is highly desirable for creating advanced anti-corrosion coatings, as the hydrophobic filler can passivate the metal surface and prevent the ingress of corrosive electrolytes. researchgate.net The use of intermediates like this compound in the formulation of specialty polymers contributes to the development of advanced materials with improved thermal stability, chemical resistance, and specific electronic properties for a range of industrial applications. chemimpex.com

Utilization in Fluoro-Substituted Polyaniline Synthesis

Functionalization for Novel Chemical Entities

The functionalization of this compound is a key area of research aimed at generating novel chemical structures with tailored properties. The presence of two chloro, one fluoro, and one amino substituent offers several avenues for chemical modification. The amino group can be readily transformed, and the halogen atoms can participate in various substitution and coupling reactions, making the molecule a versatile precursor for a wide range of derivatives.

A primary focus of derivatization studies on this compound involves the chemical modification of its amino group to alter the molecule's reactivity and enable further synthesis steps. One of the most significant derivatization methods for aromatic amines is diazotization, followed by a Sandmeyer reaction, to replace the amino group with other functional groups.

Research into these reactions has provided insight into the specific reactivity of this compound. For instance, in the attempted synthesis of 3,5-dichloro-4-fluorobromobenzene, 3,5-dichloro-4-fluoroaniline (B1294558) is first treated with an acid and sodium nitrite (B80452) to form a diazonium salt. google.com This intermediate is then reacted with a copper(I) bromide catalyst in hydrobromic acid. google.com However, studies have shown that the diazonium salt derived from 3,5-dichloro-4-fluoroaniline exhibits significant instability. google.com This instability is attributed to the strong electron-withdrawing effects of the two chlorine and one fluorine substituents on the aromatic ring, which makes the diazonium group more susceptible to decomposition. google.com This finding is crucial for designing synthetic pathways, as it necessitates carefully controlled, often low-temperature, reaction conditions and highlights a key challenge in the derivatization of this highly halogenated aniline. google.com

| Starting Material | Reagents | Intermediate | Key Observation | Product |

|---|---|---|---|---|

| 3,5-Dichloro-4-fluoroaniline | 1. Sulfuric Acid (H₂SO₄), Sodium Nitrite (NaNO₂) 2. Hydrobromic Acid (HBr), Copper(I) Bromide (CuBr) | 3,5-Dichloro-4-fluorobenzene-diazonium salt | The diazonium salt is noted to be unstable due to the presence of multiple electron-withdrawing substituents on the benzene (B151609) ring. | 3,5-Dichloro-4-fluorobromobenzene |

The synthesis of complex aromatic systems, such as biphenyl (B1667301) derivatives, represents a significant application of halogenated aromatic compounds in modern organic chemistry. diva-portal.org this compound is a potential precursor for such systems, as its chlorine atoms can act as leaving groups in transition metal-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental for constructing carbon-carbon bonds and assembling complex molecular architectures. diva-portal.org

A prominent method for synthesizing biphenyl structures is the Suzuki-Miyaura coupling reaction. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The halogen atoms on the this compound ring provide handles for such transformations.

An example of a complex biphenyl amine synthesized using these methods is 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine. This compound serves as a building block in the synthesis of more complex molecules and fungicides. smolecule.com Its synthesis via Suzuki-Miyaura coupling highlights a powerful strategy for creating intricate aromatic systems from halogenated aniline precursors. The reaction demonstrates the utility of such building blocks in generating molecular diversity for applications in agrochemicals and materials science.

| Aryl Halide Precursor (Example) | Arylboronic Acid Precursor (Example) | Catalyst/Base System (Typical) | Product | Significance |

|---|---|---|---|---|

| A halogenated aniline (e.g., a bromo- or chloro-fluoroaniline) | A dichlorophenylboronic acid | Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine | Formation of a complex, functionalized biphenyl system used as an intermediate in agrochemical synthesis. smolecule.com |

Vii. Environmental Fate and Degradation Studies

Microbial Degradation Pathways

The biodegradation of halogenated anilines, including 2,5-dichloro-4-fluoroaniline, by microorganisms is a key process in their environmental removal. Certain bacterial strains have demonstrated the ability to utilize these compounds as a source of carbon and energy, breaking them down into less complex and often less toxic substances.

Aerobic Degradation by Bacterial Isolates (e.g., Bacillus megaterium)

Studies have shown that various bacterial species can degrade dichloroanilines. For instance, Bacillus megaterium has been identified as capable of mineralizing several dichloroaniline (DCA) isomers, including 2,5-DCA, using them as the sole source of carbon and energy. researchgate.net This degradation occurs under aerobic conditions, where the bacterium utilizes oxygen in its metabolic processes. researchgate.net The degradation of these compounds by Bacillus species is a significant area of research, as these bacteria are known for their ability to break down a wide range of toxic xenobiotic compounds. nih.gov The process of mineralization involves the complete breakdown of the organic compound into carbon dioxide and water. nih.gov In some cases, degradation occurs through co-metabolism, where the bacterium transforms the pollutant in the presence of another growth substrate. nih.gov

While specific studies focusing exclusively on the degradation of this compound by Bacillus megaterium are not extensively detailed in the provided search results, the documented ability of this bacterium to degrade structurally similar compounds like 2,5-dichloroaniline (B50420) suggests a potential pathway for the degradation of its fluorinated analog. researchgate.net The presence of halogens on the aniline (B41778) ring is known to increase its resistance to biodegradation. ekb.eg

Identification of Dichloroaminophenol Metabolites

During the microbial degradation of dichloroanilines, the formation of intermediate metabolites is a crucial step. For several DCA isomers, including 2,3-, 2,4-, and 2,5-DCA, degradation proceeds through the formation of previously unknown dichloroaminophenol metabolites. researchgate.net This indicates an initial enzymatic attack on the aromatic ring, likely through hydroxylation, to facilitate further breakdown. The specific structure and position of the hydroxyl group on the dichloroaniline molecule can vary depending on the bacterial strain and the initial isomer.

In a broader context of halogenated aniline degradation, the formation of aminophenol derivatives is a common metabolic step. For example, in the biological monitoring of exposure to 3-chloro-4-fluoroaniline (B193440), the main urinary metabolite identified is 2-amino-4-chloro-5-fluorophenol (B2890978) sulfate (B86663). nih.govresearchgate.net This suggests that in biological systems, hydroxylation of the aromatic ring is a key metabolic pathway. The subsequent conjugation with sulfate indicates a detoxification mechanism. While this is an example from a mammalian system, it highlights the potential for aminophenol formation as a key step in the breakdown of chloro-fluoro-substituted anilines.

Photochemical Degradation in Aqueous Environments